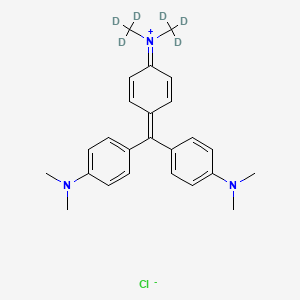

Crystal Violet-d6

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

[4-[bis[4-(dimethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-bis(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXJXZNDDNMQXFV-TXHXQZCNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](=C1C=CC(=C(C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C)C=C1)C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the molecular weight of Crystal Violet-d6

An In-depth Technical Guide to Crystal Violet-d6

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the triphenylmethane dye, Crystal Violet. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical methodologies.

Core Properties of this compound

This compound is a stable isotope-labeled version of Crystal Violet, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analyses.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 414.02 g/mol | [1][2][3][4] |

| Chemical Formula | C₂₅H₂₄D₆ClN₃ | [1][2][4] |

| CAS Number | 1266676-01-0 | [1][2] |

| Appearance | Not specified, typically a solid | |

| Purity | Isotopic Purity: >99.0 atom% D | [5] |

| Molecular Weight (Trihydrate) | 468.06 g/mol | |

| Chemical Formula (Trihydrate) | C₂₅D₆H₂₄ClN₃ · 3H₂O |

Applications in Analytical Chemistry

This compound serves as a crucial internal standard in various analytical techniques, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2][5] The known concentration of this deuterated standard allows for accurate quantification of the non-labeled Crystal Violet analyte in complex matrices by correcting for variations during sample preparation and analysis.

Experimental Protocols

While specific experimental protocols are highly dependent on the analytical method and matrix, a general workflow for the use of this compound as an internal standard in a quantitative LC-MS analysis is outlined below.

General Workflow for Quantitative Analysis using this compound

The following diagram illustrates a typical workflow for a quantitative analysis experiment, such as drug metabolite identification or environmental sample testing, utilizing this compound as an internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

The fundamental principle behind using this compound is isotope dilution mass spectrometry. The logical relationship of how an internal standard is used to ensure accurate quantification is depicted in the diagram below.

References

In-Depth Technical Guide: Synthesis and Purification of Crystal Violet-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of Crystal Violet-d6, a deuterated analog of the commonly used triphenylmethane dye. The incorporation of deuterium atoms (d6) into the N,N-dimethylaniline moieties of the Crystal Violet structure makes it a valuable internal standard for mass spectrometry-based quantitative analysis in various research and development applications, including pharmacokinetic studies and environmental monitoring. This document outlines the synthetic pathway, experimental protocols, and purification techniques, supported by quantitative data and procedural diagrams.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of a deuterated precursor, Leucothis compound, followed by its oxidation to the final colored dye.

Synthesis of Leucothis compound

An efficient three-step synthesis for Leucothis compound has been reported with an overall yield of 30%.[1] The synthetic pathway is designed to introduce the deuterium labels at the N-methyl groups of two of the aniline rings.

Synthesis Pathway for Leucothis compound

Caption: Synthetic pathway for Leucothis compound.

Experimental Protocols:

Step 1: Synthesis of [D3]Methyl p-toluenesulphonate

-

Reaction: Esterification of p-toluenesulphonyl chloride with [D4]methanol.

-

Detailed Protocol: Specific reagent quantities, reaction time, temperature, and purification methods are detailed in the full experimental procedure from the cited literature and are crucial for successful synthesis.

Step 2: Synthesis of [D6]N,N-dimethylaniline

-

Reaction: Methylation of aniline with [D3]methyl p-toluenesulphonate.

-

Detailed Protocol: Refer to the full experimental procedure for precise details on stoichiometry, reaction conditions, and work-up.

Step 3: Synthesis of [D6]Leucocrystal violet

-

Reaction: Condensation of [D6]N,N-dimethylaniline with bis(4-(dimethylamino)phenyl)methanol.

-

Detailed Protocol: The specific conditions for this condensation reaction, including catalyst and solvent, are outlined in the referenced publication.

Quantitative Data for Leucothis compound Synthesis

| Step | Reactants | Product | Overall Yield |

| 1. Esterification | p-Toluenesulphonyl chloride, [D4]Methanol | [D3]Methyl p-toluenesulphonate | - |

| 2. Methylation | Aniline, [D3]Methyl p-toluenesulphonate | [D6]N,N-dimethylaniline | - |

| 3. Condensation | [D6]N,N-dimethylaniline, bis(4-(dimethylamino)phenyl)methanol | [D6]Leucocrystal violet | 30%[1] |

Oxidation of Leucothis compound to this compound

The colorless leuco form is oxidized to the intensely colored this compound. This transformation is a key step and can be achieved using various oxidizing agents. A common and effective method involves the use of hydrogen peroxide, often catalyzed by a peroxidase or in an acidic medium.

Oxidation of Leucothis compound

Caption: Oxidation of Leucothis compound to this compound.

Experimental Protocol: Oxidation

-

Reagents:

-

Leucothis compound

-

Hydrogen Peroxide (H₂O₂) solution

-

Acid catalyst (e.g., acetic acid) or a peroxidase enzyme

-

-

Procedure:

-

Dissolve Leucothis compound in a suitable organic solvent.

-

Add the oxidizing agent (e.g., hydrogen peroxide) to the solution. The reaction is often facilitated by the presence of a catalyst.

-

Monitor the reaction progress by observing the development of the characteristic deep violet color.

-

Once the reaction is complete, proceed to the purification step.

-

Note: The reaction conditions, including pH and temperature, can significantly influence the reaction rate and yield. Optimization of these parameters may be required.

Purification of this compound

Purification of the synthesized this compound is essential to remove unreacted starting materials, by-products from the oxidation step, and other impurities. Recrystallization is a common and effective method for purifying solid organic compounds like Crystal Violet.

Purification Workflow

Caption: General workflow for the purification of this compound by recrystallization.

Experimental Protocol: Recrystallization

-

Solvent Selection: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of triphenylmethane dyes include ethanol, water, or mixtures thereof.

-

Procedure:

-

Dissolve the crude this compound in a minimum amount of the chosen solvent at its boiling point to create a saturated solution.

-

Allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the purified crystals.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals, for example, in a vacuum oven at a suitable temperature.

-

Quantitative Data for Purification

| Parameter | Description |

| Recovery | The percentage of the purified product obtained from the crude material. This will vary based on the purity of the crude product and the specific recrystallization conditions used. |

| Purity | The purity of the final this compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical identity and isotopic enrichment. |

| Melting Point | A sharp melting point close to the literature value for the non-deuterated compound is an indicator of high purity. |

Characterization

The final product, this compound, should be thoroughly characterized to confirm its identity, purity, and isotopic labeling.

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of six deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and the location of the deuterium labels (by the absence of proton signals at the corresponding positions).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

This guide provides a comprehensive framework for the synthesis and purification of this compound. For reproducible and successful results, it is imperative to consult the detailed experimental procedures outlined in the primary scientific literature. Proper laboratory safety practices should be followed at all times when handling the chemicals and reagents involved in this synthesis.

References

A Technical Guide to the Isotopic Purity and Stability of Crystal Violet-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystal Violet-d6 (CV-d6) is the deuterated analog of Crystal Violet, a triphenylmethane dye. In scientific research, particularly in quantitative mass spectrometry-based analyses, CV-d6 serves as an invaluable internal standard.[1][2] Its structural similarity and mass shift from the endogenous analyte allow for precise and accurate quantification in complex matrices. The reliability of such quantitative methods hinges on the well-characterized isotopic purity and stability of the deuterated standard.

This technical guide provides an in-depth overview of the core principles and methodologies for assessing the isotopic purity and stability of this compound. It is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize deuterated standards in their analytical workflows.

Isotopic Purity of this compound

The isotopic purity of a deuterated compound refers to the percentage of the compound that is fully deuterated at the intended positions, relative to the total amount of all isotopic variants of that compound. Even with advanced synthesis techniques, the final product is typically a mixture of isotopologues (molecules that differ only in their isotopic composition). The presence of significant levels of unlabeled or partially labeled species can compromise the accuracy of quantitative assays.

Analytical Methods for Isotopic Purity Assessment

The two primary techniques for determining the isotopic purity of this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]

High-Resolution Mass Spectrometry (HRMS):

HRMS is a powerful tool for determining the isotopic distribution of a compound. By providing highly accurate mass measurements, it can resolve the different isotopologues of CV-d6.

Experimental Protocol for Isotopic Purity by LC-HRMS:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Chromatographic Separation: The sample is injected into a liquid chromatography (LC) system to separate the CV-d6 from any potential impurities.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer. The instrument is operated in full-scan mode to acquire the mass spectrum of the CV-d6 peak.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of CV-d6 (M, M+1, M+2, etc.).

-

The relative intensity of each isotopologue peak is measured.

-

Corrections are made for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C).

-

The isotopic purity is calculated based on the relative abundance of the fully deuterated species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H-NMR and ²H-NMR, provides detailed structural information and can be used to confirm the positions of deuterium labeling and quantify the degree of deuteration.

Experimental Protocol for Isotopic Purity by ¹H-NMR:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Spectrum Acquisition: A high-field ¹H-NMR spectrum is acquired.

-

Data Analysis:

-

The absence or significant reduction of proton signals at the expected positions of deuteration confirms the labeling.

-

Integration of the residual proton signals at the labeled sites, relative to the integration of a proton signal at an unlabeled site, allows for the calculation of the percentage of deuteration at each position.

-

Data Presentation: Isotopic Purity

The quantitative data for the isotopic purity of a batch of this compound should be summarized in a clear and concise table.

| Parameter | Value | Method |

| Isotopic Purity | >99% | LC-HRMS |

| Deuterium Incorporation | ||

| Position 1 (N-methyl-d3) | >99% | ¹H-NMR |

| Position 2 (N-methyl-d3) | >99% | ¹H-NMR |

| Chemical Purity | >98% | HPLC |

Stability of this compound

The stability of a deuterated standard is crucial for ensuring the integrity of analytical results over time. Degradation of the standard can lead to inaccurate quantification. The stability of this compound can be influenced by factors such as temperature, light, and the chemical environment.

Factors Affecting Stability

-

Temperature: Elevated temperatures can accelerate the degradation of organic molecules. For long-term storage, it is generally recommended to keep deuterated standards in a cool environment. Commercial suppliers often recommend storage at 20°C.

-

Light: Crystal Violet is a dye and can be susceptible to photodegradation. Exposure to UV light can lead to the loss of methyl groups and the addition of oxygen to the nitrogen atoms.[4] It is advisable to store this compound in amber vials or in the dark to minimize light exposure.

-

pH: The stability of Crystal Violet can be pH-dependent.

-

Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided.

Stability Assessment

Stability studies are typically performed by storing the compound under various conditions and analyzing its purity and integrity at specific time points.

Experimental Protocol for Stability Assessment:

-

Sample Preparation: Prepare multiple aliquots of this compound in the desired solvent and storage container.

-

Storage Conditions: Store the aliquots under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light, protected from light).

-

Time Points: At predefined intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

-

Analysis: Analyze the purity and concentration of the this compound in each aliquot using a validated analytical method, such as LC-MS or HPLC-UV.

-

Data Evaluation: Compare the results to the initial analysis (time zero) to determine the extent of degradation.

Data Presentation: Stability

The results of a stability study can be presented in a table summarizing the percentage of the compound remaining under different conditions.

| Storage Condition | 1 Month | 3 Months | 6 Months | 12 Months |

| -20°C, Dark | 99.9% | 99.8% | 99.7% | 99.5% |

| 4°C, Dark | 99.7% | 99.5% | 99.1% | 98.5% |

| Room Temperature, Dark | 99.2% | 98.5% | 97.0% | 95.0% |

| Room Temperature, Light | 95.0% | 90.1% | 85.2% | 78.9% |

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualizations

Experimental Workflow for Isotopic Purity Assessment

Caption: Workflow for determining the isotopic purity of this compound.

Potential Degradation Pathway of Crystal Violet

The degradation of the parent compound, Crystal Violet, can provide insights into the potential stability issues for its deuterated analog. One of the major degradation pathways involves N-demethylation.

Caption: A simplified potential degradation pathway for Crystal Violet.

Conclusion

The isotopic purity and stability of this compound are critical parameters that directly impact the accuracy and reliability of quantitative analytical methods. This guide has outlined the primary methodologies—High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy—for the comprehensive characterization of this essential internal standard. By adhering to rigorous analytical protocols and appropriate storage conditions, researchers can ensure the integrity of their deuterated standards and the validity of their experimental data.

References

Applications of Deuterated Crystal Violet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of deuterated Crystal Violet (Crystal Violet-d6), with a focus on its use in quantitative mass spectrometry and its potential as a metabolic tracer in cell-based assays. This document details experimental protocols and presents quantitative data to support its use in research and drug development.

Introduction to Deuterated Crystal Violet

Deuterated Crystal Violet is a stable isotope-labeled version of the common triarylmethane dye, Crystal Violet. In this compound, six hydrogen atoms on the N-methyl groups are replaced with deuterium atoms.[1] This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a higher molecular weight. This key difference allows for its distinction in mass spectrometry, making it an invaluable tool in analytical chemistry and biomedical research.

The primary applications of deuterated Crystal Violet are:

-

Internal Standard in Quantitative Mass Spectrometry: Its most common and well-established application is as an internal standard for the quantification of Crystal Violet and other similar compounds by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Tracer in Pharmacokinetic and Metabolic Studies: Deuterated compounds are used to trace the metabolic fate of drugs and other molecules in biological systems.[1]

While non-deuterated Crystal Violet is widely used for biological staining, such as in Gram staining and cell viability assays, the applications of the deuterated form in these areas are less common but hold potential for specialized research, particularly in kinetic studies of cellular processes.

Deuterated Crystal Violet as an Internal Standard in Mass Spectrometry

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[2][3] Deuterated Crystal Violet serves as an ideal internal standard for the quantification of Crystal Violet because it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects in the mass spectrometer, thereby providing more accurate and precise quantification.[4]

Experimental Protocol: Quantification of Crystal Violet in Aquaculture Products by LC-MS/MS

This protocol is a representative example for the determination of Crystal Violet residues in biological matrices, adapted from methodologies for analyzing triphenylmethane dyes in fish and shrimp.[5][6][7][8][9]

2.1.1. Materials and Reagents

-

Crystal Violet (analyte) standard

-

Deuterated Crystal Violet (this compound) internal standard (IS)[1]

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange)

-

Sample matrix (e.g., homogenized fish tissue)

2.1.2. Sample Preparation

-

Sample Homogenization: Homogenize the tissue sample to ensure uniformity.

-

Spiking with Internal Standard: Weigh 1-2 grams of the homogenized sample into a centrifuge tube. Spike the sample with a known concentration of this compound solution (e.g., 100 µL of a 0.02 µg/mL solution).[6]

-

Extraction: Add 8-10 mL of ACN containing 1% formic acid.[6] Vortex vigorously for 1 minute and then centrifuge at 4000-4500 rpm for 5-25 minutes.[6][7]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Clean-up (SPE):

-

Condition the SPE cartridge with methanol followed by water with 2% formic acid.[7]

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a series of solvents to remove interfering substances (e.g., 2% formic acid in water, methanol, hexane).[7]

-

Elute the analytes with an appropriate solvent (e.g., 4 mL of a mixture of methanol and ammonium hydroxide).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase.[6]

2.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both Crystal Violet and this compound.

-

2.1.4. Quantification

Construct a calibration curve by plotting the ratio of the peak area of the analyte (Crystal Violet) to the peak area of the internal standard (this compound) against the concentration of the analyte. The concentration of Crystal Violet in the unknown samples can then be determined from this calibration curve.

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of Crystal Violet using a deuterated internal standard with LC-MS/MS.

| Parameter | Typical Value | Reference |

| Linearity Range | 0.5 - 100 ng/g (µg/kg) | [7] |

| Limit of Quantification (LOQ) | 0.5 µg/kg | [6] |

| Decision Limit (CCα) | 0.248 - 0.44 µg/kg | [6][9] |

| Detection Capability (CCβ) | 0.355 - 0.75 µg/kg | [6][9] |

| Spiked Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| 2.0 µg/kg | 97% | Not Specified | [8][9] |

| 0.5 - 100 ng/g | 96 - 109% | 1.7 - 4.5% | [7] |

Potential Application of Deuterated Crystal Violet as a Tracer in Cell-Based Assays

While not a conventional application, deuterated Crystal Violet could theoretically be used as a tracer in cell-based assays to study cellular uptake, efflux, and intracellular localization kinetics. The principle would be to introduce deuterated Crystal Violet to a cell culture and then use a sensitive analytical technique, such as nanoscale secondary ion mass spectrometry (NanoSIMS), to track its movement and distribution over time.[10][11]

Proposed Experimental Protocol: Tracking Cellular Uptake of Crystal Violet

This proposed protocol outlines a hypothetical experiment to track the uptake of deuterated Crystal Violet in adherent cells.

3.1.1. Materials and Reagents

-

Adherent cell line of interest

-

Appropriate cell culture medium

-

Deuterated Crystal Violet (this compound)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde)

-

Analytical instrumentation (e.g., NanoSIMS or LC-MS/MS for cell lysates)

3.1.2. Experimental Procedure

-

Cell Culture: Seed adherent cells in a multi-well plate and culture until they reach the desired confluency.[12]

-

Tracer Incubation: Replace the culture medium with a medium containing a known concentration of deuterated Crystal Violet.

-

Time-Course Sampling: At various time points (e.g., 5, 15, 30, 60 minutes), terminate the experiment for a subset of wells.

-

Washing: Gently wash the cells with ice-cold PBS to remove extracellular deuterated Crystal Violet.[12]

-

Cell Lysis or Fixation:

-

For LC-MS/MS analysis: Lyse the cells and collect the lysate to quantify the intracellular concentration of deuterated Crystal Violet.

-

For NanoSIMS analysis: Fix the cells for imaging to visualize the subcellular localization of the deuterated tracer.

-

-

Analysis: Quantify the amount of deuterated Crystal Violet in the cell lysates by LC-MS/MS or analyze the fixed cells by NanoSIMS to determine its spatial distribution.

Other Applications

For standard staining procedures like Gram staining, the deuterated form of Crystal Violet is expected to behave identically to the non-deuterated form, as the staining mechanism is based on the charge and size of the molecule, which are not significantly affected by deuteration.[13][14][15][16] Therefore, deuterated Crystal Violet could be used in these applications, although it offers no distinct advantage over the more readily available non-deuterated form.

Visualizations

Caption: Workflow for Quantitative Analysis using Deuterated Crystal Violet.

Caption: Proposed Workflow for Cellular Uptake Studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. texilajournal.com [texilajournal.com]

- 5. jfda-online.com [jfda-online.com]

- 6. scielo.br [scielo.br]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Validation of an LC-MS/MS method for malachite green (MG), leucomalachite green (LMG), crystal violet (CV) and leucocrystal violet (LCV) residues in fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. Gram staining [protocols.io]

- 14. Gram Stain Protocol | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 15. Gram Staining - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bioresearch.com.jo [bioresearch.com.jo]

Crystal Violet-d6: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for Crystal Violet-d6, a deuterated form of the triphenylmethane dye Crystal Violet. While specific toxicological data for the deuterated compound is limited, the safety precautions are based on the well-documented properties of its non-deuterated counterpart. This document outlines the known hazards, recommended handling procedures, personal protective equipment, disposal guidelines, and relevant experimental protocols to ensure the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound shares similar physical and chemical properties with Crystal Violet. It is a dark green to purple crystalline solid.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₄D₆N₃Cl | [1][2] |

| Molecular Weight | 414.02 g/mol | [1][2] |

| Appearance | Dark green to purple powder | [3] |

| Solubility | Soluble in water and alcohol | [4] |

| Storage Temperature | 20°C | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications. It is important to note that much of this classification is based on data from the non-deuterated form, Crystal Violet.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Acute Oral Toxicity | Category 4 | Warning | H302: Harmful if swallowed[5] |

| Serious Eye Damage/Irritation | Category 1 | Danger | H318: Causes serious eye damage[5] |

| Carcinogenicity | Category 2 | Warning | H351: Suspected of causing cancer[5][6] |

| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation[1][2] |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[1][2] |

| Acute Aquatic Toxicity | Category 1 | Warning | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | Warning | H410: Very toxic to aquatic life with long lasting effects[5] |

IARC Group 2B: Possibly carcinogenic to humans (Crystal Violet)[6].

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols[7].

-

Eye Wash Stations and Safety Showers: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of handling[5][8].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following diagram illustrates the recommended PPE for handling this compound.

Hygiene Practices

-

Avoid eating, drinking, or smoking in areas where this compound is handled[7][8].

-

Wash hands thoroughly with soap and water after handling the substance and before leaving the laboratory[7].

-

Remove and wash contaminated clothing before reuse[8].

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area[5][8].

-

Protect from light and moisture.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents[5].

Accidental Release and First Aid Measures

Prompt and appropriate action is critical in the event of an accidental release or exposure.

Spill Response

The following flowchart outlines the general procedure for managing a this compound spill.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of soap and water for 15-20 minutes. Seek medical attention if irritation persists.[8] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[5][8] |

Toxicological Information

| Toxicity Metric | Value | Species | Route | Reference |

| LD50 (Oral) | 420 mg/kg | Rat | Oral | |

| Skin Irritation | No skin irritation - 24 h | Rabbit | Dermal | |

| Eye Irritation | Causes serious eye damage | Rabbit | Ocular | |

| Germ Cell Mutagenicity | Negative | In vitro mammalian cell gene mutation test, Ames test | - |

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of chemical hazards. The following sections outline the methodologies for key safety-related experiments.

Dermal Irritation/Corrosion Testing (OECD Guideline 404)

This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion. The in vivo test involves applying the test substance to the skin of an animal, typically an albino rabbit.

Methodology:

-

Animal Preparation: Healthy, young adult albino rabbits are used. The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Test Substance Application: A dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable solvent if necessary) is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[5]

-

Exposure Period: The exposure period is typically four hours.[5]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.[6]

-

Scoring: The severity of skin reactions is scored according to a standardized grading system.

Protective Glove Permeation Testing (EN 374)

The European standard EN 374 outlines the requirements for gloves intended to protect against chemicals and microorganisms. Permeation is the process by which a chemical moves through a glove material on a molecular level.

Methodology:

-

Test Principle: A sample of the glove material is placed in a test cell, acting as a barrier between a challenge chemical and a collection medium.

-

Permeation Rate Measurement: The collection medium is analyzed at specific time intervals to detect the presence of the challenge chemical. The rate at which the chemical permeates the material is measured.

-

Breakthrough Time: The standardized breakthrough time is the time from the initial contact of the chemical with the outside of the glove to the time it is detected on the inside.

-

Performance Levels: Gloves are classified into performance levels based on their breakthrough times for a list of specified test chemicals.

Air Quality Monitoring for Dye Powders

Ensuring that airborne concentrations of dye powders are kept below occupational exposure limits is crucial. This involves air sampling and analysis.

Methodology:

-

Sampling: Air samples are collected in the breathing zone of the worker using a personal sampling pump connected to a filter cassette. Area sampling can also be performed to assess the overall workplace environment.

-

Analysis: The filter is sent to a laboratory for gravimetric or chemical analysis to determine the mass of the dye collected.[9]

-

Concentration Calculation: The airborne concentration is calculated by dividing the mass of the substance by the volume of air sampled.

-

Comparison with Exposure Limits: The calculated concentration is compared with established occupational exposure limits to assess the risk to workers.

Disposal Considerations

This compound and any contaminated materials should be disposed of as hazardous waste.

-

Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[10]

-

Contaminated Packaging: Do not reuse empty containers. Dispose of them in the same manner as the product.

-

Environmental Precautions: Prevent the product from entering drains, sewers, or waterways, as it is very toxic to aquatic life.[5]

Conclusion

While this compound is a valuable tool in research, its potential hazards necessitate careful and informed handling. By implementing the engineering controls, personal protective equipment, and safe work practices outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Adherence to established experimental protocols for safety assessment and proper disposal procedures are also critical components of a comprehensive safety program. Always consult the most recent Safety Data Sheet (SDS) for the most up-to-date information before handling this chemical.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Understanding EN374: A Comprehensive Guide | Eastwest Medico [ewmedico.com]

- 3. EN 374:2016 - PROTECTIVE GLOVES AGAINST CHEMICALS AND MICRO-ORGANISMS [granberg.no]

- 4. Sampling and Monitoring for Workplace Gases, Vapour, Dust and Fumes [swe.com.au]

- 5. oecd.org [oecd.org]

- 6. scribd.com [scribd.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. episkin.com [episkin.com]

- 9. shawcity.co.uk [shawcity.co.uk]

- 10. skanwear.com [skanwear.com]

Solubility Profile of Crystal Violet-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystal Violet-d6 is the deuterated form of Crystal Violet, a triarylmethane dye. In analytical and research settings, deuterated standards like this compound are crucial for use as internal standards in mass spectrometry-based quantification methods. Understanding the solubility of this compound in various solvents is fundamental for accurate sample preparation, formulation development, and experimental design. This technical guide provides an in-depth overview of the solubility of this compound, including quantitative data (extrapolated from its non-deuterated counterpart), detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of Crystal Violet

| Solvent | Solubility | Observations |

| Water | 5 mg/mL[1]; 16 g/L (25 °C)[2]; 4 g/L (25 °C)[3]; 1.68%[2][4] | Soluble[5][6]. Sonication may be required[1]. |

| Ethanol | 8 mg/mL[7]; 13.87% (in 95% ethanol)[4]; 1.68%[8] | Soluble[5][6]. |

| Methanol | Soluble | Methanol is used to increase the solubility of crystal violet and reduce precipitation[9]. |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1]; 76 mg/mL[7] | Freely soluble. |

| Chloroform | Soluble[5] | --- |

| Diethyl Ether | Insoluble[5] | --- |

Disclaimer: The data presented above is for the non-deuterated form of Crystal Violet. This information should be used as a guideline for this compound, and empirical determination of solubility for specific applications is highly recommended.

Experimental Protocols: Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from established general protocols for chemical solubility testing.[10][11]

Objective:

To determine the solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker or magnetic stirrer

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Method: Shake-Flask Method

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

-

These standards will be used to generate a calibration curve for quantitative analysis.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a glass vial). The amount of solid should be sufficient to ensure that a saturated solution is formed and undissolved solid remains.

-

Place the container in a temperature-controlled environment (e.g., orbital shaker, water bath) set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, allow the mixture to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the mixture at a high speed.

-

Carefully withdraw the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Determine the concentration of this compound in the filtrate by comparing its response to the calibration curve generated from the standard solutions.

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A generalized workflow for determining equilibrium solubility.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Crystal violet - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. Crystal Violet CAS#: 548-62-9 [m.chemicalbook.com]

- 6. Crystal Violet | 548-62-9 [chemicalbook.com]

- 7. Crystal Violet | Influenza Virus | DNA | Antibacterial | TargetMol [targetmol.com]

- 8. stainsfile.com [stainsfile.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Crystal Violet-d6 CAS number and supplier information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Crystal Violet-d6, a deuterated analog of the common biological stain, Crystal Violet. This document details its chemical identity, supplier information, primary applications, and a representative experimental protocol for its use as an internal standard in quantitative analysis.

Core Data: Chemical Identity and Suppliers

This compound is a stable isotope-labeled version of Crystal Violet, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Crystal Violet.

| Identifier | Value | Source |

| Chemical Name | N-[4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methylmethanaminium Chloride-d6 | [1] |

| CAS Number | 1266676-01-0 | [2][3][4] |

| Molecular Formula | C₂₅H₂₄D₆ClN₃ | [4] |

| Molecular Weight | 414.02 g/mol | [4] |

| Related Compound CAS | Leucocrystal violet D6: 1173023-92-1 | [5][6] |

| Supplier | Product Name | Notes |

| HPC Standards Inc | D6-Crystal violet | --- |

| Clearsynth | This compound | Purity by HPLC: Not less than 90% |

| MedchemExpress | This compound (Basic Violet 3-d6) | Stable Isotope |

| BOC Sciences | Crystal violet-[d6] | --- |

| WITEGA Laboratorien | Leuco this compound | High-purity reference standard |

| LGC Standards | Leucocrystal violet D6 | --- |

Applications of this compound

The primary utility of this compound stems from its isotopic labeling, making it an excellent tool for quantitative analytical chemistry.[7]

| Application Area | Description | Instrumentation |

| Internal Standard | Used as an internal standard for the accurate quantification of Crystal Violet in various matrices. The stable isotope label allows for differentiation from the endogenous analyte by mass spectrometry, correcting for variations in sample preparation and instrument response.[7] | GC-MS, LC-MS |

| Tracer Studies | Can be used as a tracer in metabolic or pharmacokinetic studies to follow the fate of Crystal Violet in vitro or in vivo. | NMR, Mass Spectrometry |

| Research Chemical | A useful research chemical for a range of applications requiring a stable isotope-labeled analog of Crystal Violet.[4] | Various |

Experimental Protocol: Quantification of Crystal Violet in a Biological Matrix using this compound as an Internal Standard by LC-MS

This protocol outlines a general procedure for the quantification of Crystal Violet in a biological sample (e.g., plasma, tissue homogenate) using liquid chromatography-mass spectrometry (LC-MS) with this compound as an internal standard. This method is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.

1. Materials and Reagents

-

Crystal Violet analytical standard

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

Biological matrix (e.g., blank plasma)

-

Solid-phase extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid, cold acetonitrile)

-

Vortex mixer, centrifuge, and evaporator

-

LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatograph)

2. Preparation of Standard and Internal Standard Stock Solutions

-

Prepare a stock solution of Crystal Violet at a concentration of 1 mg/mL in methanol.

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

From these stock solutions, prepare a series of working standard solutions of Crystal Violet by serial dilution in methanol or a suitable solvent.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

3. Sample Preparation (Protein Precipitation Method)

-

To 100 µL of the biological sample (or calibration standard or quality control sample), add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution. Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

4. LC-MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation of Crystal Violet from matrix components (e.g., start with 95% A, ramp to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Crystal Violet: Determine the precursor ion and a suitable product ion (e.g., m/z 372.2 -> 356.2).

-

This compound: Determine the precursor ion and a suitable product ion (e.g., m/z 378.2 -> 362.2).

-

-

Optimize other MS parameters such as collision energy, declustering potential, and source temperature.

-

5. Data Analysis

-

Integrate the peak areas for both Crystal Violet and this compound for each sample, calibration standard, and quality control sample.

-

Calculate the ratio of the peak area of Crystal Violet to the peak area of this compound.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Crystal Violet calibration standards.

-

Determine the concentration of Crystal Violet in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow Visualization

The following diagram illustrates the experimental workflow for the quantification of Crystal Violet using this compound as an internal standard in a typical bioanalytical LC-MS experiment.

Caption: Workflow for Quantitative Analysis using an Internal Standard.

References

- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 2. hpc-standards.us [hpc-standards.us]

- 3. hpc-standards.com [hpc-standards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Leucocrystal violet D6 | CAS 1173023-92-1 | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

Understanding the Mass Shift of Crystal Violet-d6: A Technical Guide for Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Crystal Violet-d6 (CV-d6), a deuterium-labeled internal standard crucial for accurate and precise quantification in mass spectrometry. We will cover the foundational principles of its mass shift, its application in isotope dilution techniques, and detailed experimental protocols relevant to bioanalysis.

The Principle of Isotopic Labeling and Mass Shift

In quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for correcting analytical variability. An ideal IS behaves chemically and physically identically to the analyte of interest throughout sample preparation and analysis, but is still distinguishable by the mass spectrometer.

This is achieved through isotopic labeling, where one or more atoms in the analyte molecule are replaced with their heavier, stable isotopes. This compound is the deuterium-labeled analog of Crystal Violet (CV).[1] In CV-d6, six hydrogen atoms (¹H) are replaced with six deuterium atoms (²H or D). Since a deuterium atom contains one proton and one neutron, it is approximately twice as heavy as a protium atom (one proton, no neutron). This substitution results in a predictable increase in the molecular weight of the molecule—a phenomenon known as mass shift .

The mass shift allows the mass spectrometer to detect the analyte (CV) and the internal standard (CV-d6) independently at different mass-to-charge ratios (m/z), even though they co-elute chromatographically and exhibit the same ionization efficiency and fragmentation patterns. This co-elution is critical for ensuring that any variations during the analytical process, such as ion suppression or extraction loss, affect both the analyte and the internal standard equally, leading to a highly accurate final measurement.

Molecular Properties and Quantitative Data

The key difference between Crystal Violet and its deuterated form lies in their mass. The replacement of six hydrogen atoms with deuterium results in a mass increase of approximately 6 Daltons (Da).

| Compound | Chemical Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Mass Shift (Da) |

| Crystal Violet | C₂₅H₃₀ClN₃ | 407.99[2][3][4] | 372.24 (cation) | N/A |

| This compound | C₂₅H₂₄D₆ClN₃ | 414.02[5][6] | 378.28 (cation) | ~6 |

Visualization of Structure and Workflow

Structural Difference and Mass Shift

The diagram below illustrates the molecular structure of the Crystal Violet cation, highlighting the specific methyl groups where hydrogen atoms are replaced by deuterium to create this compound, resulting in the mass shift.

Caption: Structural comparison of Crystal Violet and this compound cations.

Typical Isotope Dilution LC-MS/MS Workflow

The following diagram outlines the standard workflow for quantifying an analyte like Crystal Violet in a complex matrix (e.g., fish tissue) using this compound as an internal standard.

Caption: Standard workflow for quantitative analysis using an internal standard.

Experimental Protocol: Quantification of Crystal Violet in Fish Tissue

This section provides a representative protocol adapted from established methods for the determination of Crystal Violet (and its metabolite, Leucocrystal Violet) in fish tissue.[3][5]

Materials and Reagents

-

Analytes: Crystal Violet (CV) and Leucocrystal Violet (LCV) standards.

-

Internal Standard: this compound (CV-d6).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Dichloromethane (DCM) - all HPLC or MS grade.

-

Buffers: 0.1 M Ammonium acetate buffer (pH 4.5).

-

Reagents: Formic acid, p-toluenesulfonic acid (p-TSA), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for oxidation of leuco-forms.

-

Solid Phase Extraction (SPE): Strong cation-exchange (SCX) cartridges.

Sample Preparation

-

Homogenization: Accurately weigh 2-5 g of homogenized fish tissue into a 50 mL polypropylene centrifuge tube.

-

Spiking: Fortify the sample with a known concentration of the this compound internal standard solution.

-

Extraction:

-

Add 5 mL of ammonium acetate buffer.

-

Add 25 mL of acetonitrile.

-

Vortex or shake vigorously for 1-2 minutes.

-

Centrifuge at ≥3000 rcf for 10 minutes.[2]

-

-

Partitioning & Cleanup (SPE):

-

Transfer the supernatant to a clean tube.

-

Condition an SCX SPE cartridge with methanol followed by water and buffer.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge to remove interferences (e.g., with 0.1% formic acid).

-

Elute the analytes using an appropriate elution solvent (e.g., methanol containing 1-5% triethylamine and 0.5% formic acid).[2]

-

-

Final Preparation: The eluted extract can be evaporated to dryness and reconstituted in mobile phase or analyzed directly, depending on the method's sensitivity requirements.

LC-MS/MS Conditions

-

LC System: UPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.05 M Ammonium acetate buffer (pH 3.5-4.5).[3][7]

-

Mobile Phase B: Acetonitrile or Methanol.[7]

-

Gradient: A typical gradient starts with high aqueous phase (e.g., 90% A), ramping to high organic phase (e.g., 90% B) to elute the analytes, followed by re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 20 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization, Positive Mode (ESI+).

MS/MS Parameters (MRM)

Detection is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion (the m/z of the molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is selected in the third quadrupole. This is highly specific and sensitive.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

| Crystal Violet (CV) | 372.2 | 356.2 | 251.1 |

| This compound (IS) | 378.3 | 362.3 | 251.1 |

Note: Specific ion transitions should be optimized for the instrument in use. The transitions listed are representative.[3]

Conclusion

The use of deuterium-labeled internal standards like this compound is a cornerstone of modern quantitative bioanalysis. The distinct mass shift provides a reliable method for the mass spectrometer to differentiate the standard from the analyte, while their identical chemical behavior ensures that complex sample preparation and matrix effects are effectively normalized. This isotope dilution approach is indispensable for achieving the high accuracy, precision, and robustness required in regulated environments, from drug development to food safety testing.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. fda.gov [fda.gov]

- 4. Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage materials aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Leuco this compound - High-Purity Reference Standard for LC-MS/MS Quantification (CAS 1173023-92-1) [witega.de]

- 7. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Foundational Principles of Utilizing Crystal Violet-d6 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of Crystal Violet-d6 (CV-d6) as an internal standard in quantitative analytical workflows. The use of stable isotope-labeled internal standards, such as CV-d6, is a cornerstone of robust and reliable bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). This document will delve into the core concepts, experimental protocols, and data presentation integral to the successful implementation of CV-d6 in research and drug development settings.

Core Principles of Internal Standardization with this compound

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibrators and quality controls, prior to sample processing.[1] The primary purpose of an internal standard is to compensate for variations that can occur during sample preparation, injection, and analysis.[2] Deuterated internal standards, like this compound, are considered the "gold standard" in bioanalysis for several key reasons:[3]

-

Mitigation of Matrix Effects: Biological matrices are complex and can contain endogenous components that co-elute with the analyte, leading to ion suppression or enhancement in the mass spectrometer. This "matrix effect" can significantly impact the accuracy and precision of quantification.[3] Because CV-d6 is chemically and physically almost identical to Crystal Violet, it co-elutes and experiences the same matrix effects.[1] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate results.[3]

-

Correction for Sample Preparation Variability: Losses of the analyte can occur during various stages of sample preparation, such as extraction and evaporation. Since the internal standard is subjected to the same procedures, it experiences similar losses. The use of the analyte-to-internal standard ratio corrects for this variability.[1]

-

Improved Precision and Accuracy: By accounting for analytical variability, the use of a deuterated internal standard like CV-d6 significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[4]

This compound is the deuterium-labeled analog of Crystal Violet, a triphenylmethane dye.[5] Its application as an internal standard is particularly prevalent in the analysis of triphenylmethane dyes, such as Crystal Violet (also known as Gentian Violet), Leucocrystal Violet, and Brilliant Green, in various matrices, including aquaculture products and environmental samples.[6] These dyes have been used as antibacterial and antifungal agents in aquaculture, but their use is regulated due to potential human health risks.[7]

Quantitative Data Summary

The following tables summarize key performance parameters from studies utilizing this compound and its metabolite analog, Leucothis compound, as internal standards for the quantification of triphenylmethane dyes.

Table 1: Recovery of Triphenylmethane Dyes Using Deuterated Internal Standards

| Analyte | Matrix | Internal Standard | Spiked Concentration (µg/kg) | Average Recovery (%) | Reference |

| Leucocrystal Violet (LCV) | Shrimp | Leucothis compound (LCV-d6) | 1 | 104 | |

| Crystal Violet (CV) | Salmon Tissue | This compound (CV-d6) | 0.5 | 82.9 - 120 | [6] |

| Leucocrystal Violet (LCV) | Salmon Tissue | Leucothis compound (LCV-d6) | 0.5 | Not consistently good | [6] |

| Crystal Violet (CV) | Fish | Not specified, but method validated for CV | 0.5 - 100 ng/g | 96 - 109 | [7] |

| Leucocrystal Violet (LCV) | Fish | Not specified, but method validated for LCV | 0.5 - 100 ng/g | 96 - 109 | [7] |

Table 2: Method Validation Parameters for Triphenylmethane Dye Analysis

| Parameter | Specification | Acceptance Criteria | Reference |

| Linearity (r²) | At least 6 non-zero points | ≥ 0.99 | [3] |

| Lower Limit of Quantification (LLOQ) | Within three times the LLOQ for low QC | Back-calculated concentrations within ±20% of nominal | [3] |

| Quality Control (QC) Samples | At least 3 levels (low, medium, high) | Back-calculated concentrations within ±15% of nominal | [3] |

| Matrix Effect | IS-normalized matrix factor | Coefficient of Variation (CV) ≤ 15% | [3] |

Experimental Protocols

The following are detailed methodologies for the analysis of triphenylmethane dyes using this compound or its leuco form as an internal standard.

Protocol 1: QuEChERS Extraction for Triphenylmethane Dyes in Shrimp

This protocol is adapted from a method for the determination of triphenylmethane dyes in shrimp.

1. Sample Preparation:

- Homogenize a representative sample of shrimp tissue.

- Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

- Spike the sample with a known amount of Leucothis compound (LCV-d6) internal standard solution.

- Add 10 mL of acetonitrile and shake vigorously for 1 minute.

- Add the QuEChERS salt packet (containing magnesium sulfate and sodium acetate) and shake for 1 minute.

- Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- Take a 1 mL aliquot of the supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

- Vortex for 30 seconds.

- Centrifuge at 10,000 rpm for 5 minutes.

3. LC-MS/MS Analysis:

- Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

- LC Conditions:

- Column: A suitable C18 column.

- Mobile Phase A: Ammonium acetate buffer.

- Mobile Phase B: Acetonitrile.

- Gradient: A suitable gradient to separate the analytes.

- MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Acquisition Mode: Multiple Reaction Monitoring (MRM).

- Monitor the specific MRM transitions for Crystal Violet, Leucocrystal Violet, and Leucothis compound (refer to published methods for specific transitions, cone voltages, and collision energies).

Protocol 2: Solid-Phase Extraction (SPE) for Triphenylmethane Dyes in Fish

This protocol is a general representation of SPE methods used for fish tissue analysis.[2][7]

1. Sample Extraction:

- Homogenize 2 g of fish tissue with a suitable buffer (e.g., McIlvaine's buffer) and acetonitrile.[2][7]

- Spike the homogenate with a known amount of this compound and/or Leucothis compound internal standard solution.

- Centrifuge the sample and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

- Condition a strong cation-exchange (SCX) SPE cartridge with methanol and water.

- Load the sample extract onto the SPE cartridge.

- Wash the cartridge with a suitable solvent to remove interferences.

- Elute the analytes and the internal standard with a methanolic ammonia solution.

3. LC-MS/MS Analysis:

- Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

- Follow the LC-MS/MS conditions as described in Protocol 1, with optimized parameters for the specific instrument and analytes.

Mandatory Visualizations

The following diagrams illustrate the logical framework and experimental workflow for the use of this compound as an internal standard.

Caption: Logical framework for using an internal standard to correct for analytical variability.

Caption: General experimental workflow for quantitative analysis using this compound as an internal standard.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. benchchem.com [benchchem.com]

- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. agilent.com [agilent.com]

Methodological & Application

The Use of Crystal Violet-d6 as an Internal Standard in LC-MS/MS for the Quantification of Triphenylmethane Dyes

Application Note

Introduction

Crystal Violet (CV) is a triphenylmethane dye that has been used as a veterinary drug to treat fungal and parasitic infections in aquaculture. However, due to concerns about its potential carcinogenicity, its use in food-producing animals is banned in many countries. Regulatory monitoring for residues of Crystal Violet and its primary metabolite, Leucocrystal Violet (LCV), in food products such as fish and shrimp is therefore essential.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of trace-level contaminants in complex matrices. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by compensating for variations in sample preparation and instrumental analysis. Crystal Violet-d6, in its leuco form (Leucothis compound or LCV-d6), is an ideal internal standard for the analysis of both Crystal Violet and Leucocrystal Violet. Its chemical and physical properties are nearly identical to the unlabeled analytes, ensuring it behaves similarly during extraction, chromatography, and ionization, thus correcting for matrix effects and procedural losses.[1][2][3]

This document provides detailed protocols for the use of Leucothis compound as an internal standard in the LC-MS/MS analysis of Crystal Violet and Leucocrystal Violet in biological matrices.

Principle of the Method

A known amount of Leucothis compound is added to the sample prior to extraction. The sample is then subjected to a preparation procedure, such as solid-phase extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), to extract and clean up the analytes and the internal standard. The extract is then analyzed by LC-MS/MS, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for Crystal Violet, Leucocrystal Violet, and Leucothis compound. Quantification is performed by calculating the ratio of the analyte peak area to the internal standard peak area and comparing this to a calibration curve prepared in a similar manner.

Experimental Protocols

Preparation of Standard Solutions

a. Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of Crystal Violet, Leucocrystal Violet, and Leucothis compound standards.

-

Dissolve each standard in 10 mL of methanol in separate 10 mL volumetric flasks to obtain individual stock solutions of 1 mg/mL.

-

Store the stock solutions in amber glass vials at -20°C.[4]

b. Intermediate Standard Solutions (1 µg/mL):

-

Prepare a mixed intermediate standard solution of Crystal Violet and Leucocrystal Violet at a concentration of 1 µg/mL by diluting the stock solutions with acetonitrile.

-

Prepare an intermediate internal standard solution of Leucothis compound at 1 µg/mL by diluting the stock solution with acetonitrile.[3]

-

Store the intermediate solutions at -20°C in amber glass vials. These are typically stable for at least one month.[3]

c. Working Standard and Internal Standard Solutions:

-

Prepare a series of working standard solutions for the calibration curve by serially diluting the mixed intermediate standard solution with the initial mobile phase composition (e.g., acetonitrile/water mixture). Typical calibration curve concentrations may range from 0.05 to 40 ng/mL.[1]

-

Prepare a working internal standard solution by diluting the intermediate Leucothis compound solution to a final concentration of approximately 10-100 ng/mL with methanol or acetonitrile.[4] The exact concentration should be optimized based on the expected analyte concentrations and instrument response.

Sample Preparation (Fish Tissue)

This protocol is a generalized procedure based on common extraction methods for triphenylmethane dyes in fish.

a. QuEChERS-based Extraction:

-

Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the Leucothis compound working solution (e.g., 100 µL of a 20 ng/mL solution to achieve a final concentration of 1 µg/kg).[3]

-

Add 8 mL of acetonitrile containing 1% formic acid.

-

Add 1 g of anhydrous magnesium sulfate.

-

Vortex vigorously for 1 minute and then shake for 15 minutes.

-

Centrifuge at 4000 rpm for 8 minutes at 4°C.[3]

-

Transfer the supernatant (acetonitrile layer) to a clean tube.

-

Evaporate the extract to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[3]

b. Solid-Phase Extraction (SPE) based Extraction:

-

Weigh 1 g of homogenized fish tissue into a 50 mL centrifuge tube.

-

Spike with the Leucothis compound working solution.

-

Add 10 mL of McIlvaine's buffer:acetonitrile (1:1 v/v).

-

Vortex for 1 minute and centrifuge at 4500 rpm for 5 minutes.

-

Collect the supernatant. Re-extract the pellet with 5 mL of the same buffer-acetonitrile mixture, vortex, and centrifuge again. Combine the supernatants.

-

Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.

-

Load the combined supernatant onto the SPE cartridge.

-

Wash the cartridge with water and then with a methanol/water mixture to remove interferences.

-

Elute the analytes with an appropriate solvent, such as acetonitrile or a buffered methanolic solution.

-

Evaporate the eluate to dryness and reconstitute as described in the QuEChERS protocol.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | Start with a high percentage of Mobile Phase A, ramp up to a high percentage of Mobile Phase B, then re-equilibrate. A typical run time is 5-10 minutes. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 20 µL |

b. Mass Spectrometry Conditions:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | Optimized for the specific instrument, typically in the range of 3-5 kV |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 500°C |

| Gas Flows | Optimized for the specific instrument (nebulizer, drying, and collision gases) |

c. MRM Transitions:

The following table lists the recommended MRM transitions for the analytes and the internal standard. The most intense transition is typically used for quantification, while the second is used for confirmation.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Purpose |

| Crystal Violet (CV) | 372.2 | 356.2 | Quantitation |

| 372.2 | 340.2 | Confirmation | |

| Leucocrystal Violet (LCV) | 374.3 | 358.3 | Quantitation |

| 374.3 | 251.2 | Confirmation | |

| Leucothis compound | 380.3 | 364.3 | Internal Standard |

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used.[5]

Data Presentation

The following tables summarize typical quantitative data from method validation studies for the analysis of Crystal Violet and Leucocrystal Violet using a deuterated internal standard.

Table 1: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Reference |

| Crystal Violet (CV) | 0.164 | 0.5 | [6] |

| Leucocrystal Violet (LCV) | 0.860 | 0.5 | [6] |

Table 2: Recovery and Precision Data

| Analyte | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

| Crystal Violet (CV) | 2.0 | 97 | < 15 | |

| Leucocrystal Violet (LCV) | 2.0 | 71.8 | < 15 | |

| Crystal Violet (CV) | 1.0 | 104 | Not Reported | [1] |

| Leucocrystal Violet (LCV) | 1.0 | 106 | Not Reported | [1] |

Visualizations

Caption: Experimental workflow for the quantification of triphenylmethane dyes using Leucothis compound.

Caption: Role of Leucothis compound in correcting for analytical variability.

References

- 1. waters.com [waters.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Validation of an LC-MS/MS method for malachite green (MG), leucomalachite green (LMG), crystal violet (CV) and leucocrystal violet (LCV) residues in fish and shrimp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Gentian Violet in Biological Matrices using Crystal Violet-d6 by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction